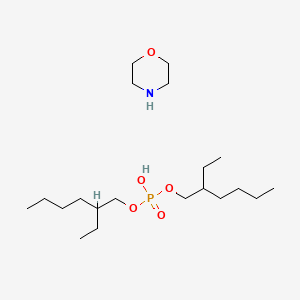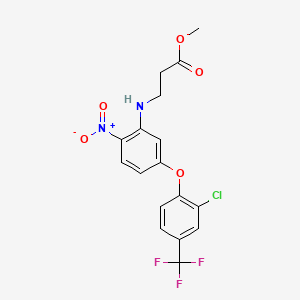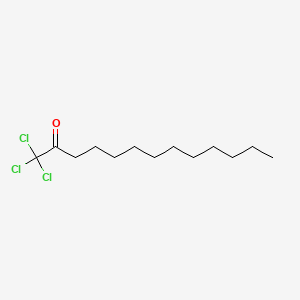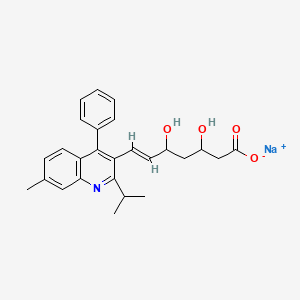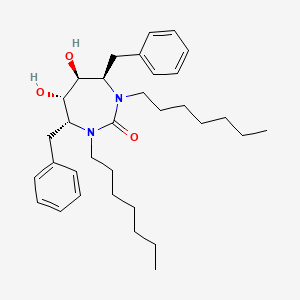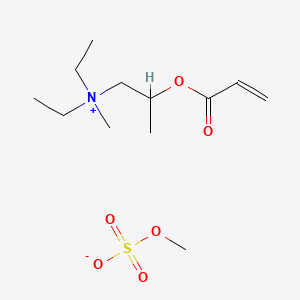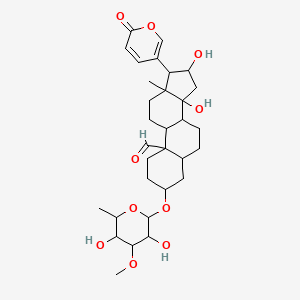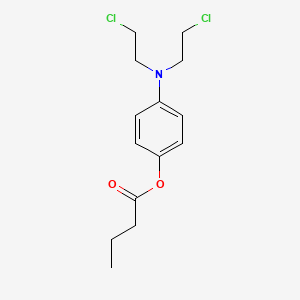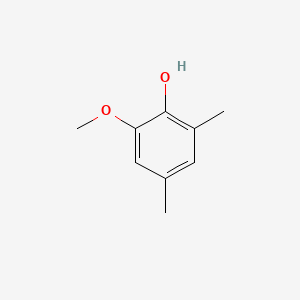
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- is a complex organic compound that belongs to the class of purines Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA
Méthodes De Préparation
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the purine core, followed by the introduction of the oxadiazole and piperidine moieties. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield simpler molecules.
Applications De Recherche Scientifique
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes involved in purine metabolism, inhibiting their activity and leading to altered cellular processes. The oxadiazole and piperidine moieties contribute to its binding affinity and specificity, enhancing its overall biological activity.
Comparaison Avec Des Composés Similaires
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((5-(2-(1-piperidinyl)ethyl)-1,2,4-oxadiazol-3-yl)methyl)- can be compared with other similar compounds, such as:
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(4-methyl-1-piperidinyl)-7-(2-oxo-2-phenylethyl)-: This compound has a similar purine core but different substituents, leading to distinct chemical and biological properties.
1H-Purine-2,6-dione, 7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3,7-dihydro-1,3-dimethyl-8-(4-methyl-1-piperidinyl)-: Another related compound with variations in the substituents, affecting its reactivity and applications.
Propriétés
Numéro CAS |
88339-18-8 |
|---|---|
Formule moléculaire |
C17H23N7O3 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
1,3-dimethyl-7-[[5-(2-piperidin-1-ylethyl)-1,2,4-oxadiazol-3-yl]methyl]purine-2,6-dione |
InChI |
InChI=1S/C17H23N7O3/c1-21-15-14(16(25)22(2)17(21)26)24(11-18-15)10-12-19-13(27-20-12)6-9-23-7-4-3-5-8-23/h11H,3-10H2,1-2H3 |
Clé InChI |
LWNUXSAEXZIVNK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=NOC(=N3)CCN4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


